molecular formula C8H13Cl2N5O B13514692 (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride

(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride

Cat. No.: B13514692
M. Wt: 266.13 g/mol
InChI Key: QIWCARLAYNBJGP-ZJIMSODOSA-N
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Description

(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.

    Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled through a suitable linker, often involving amide or ester bond formation.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Studies may investigate its efficacy in treating various diseases or conditions.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
  • (2S)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
  • (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine

Uniqueness

The uniqueness of (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride lies in its specific stereochemistry and the presence of both pyrazole and oxadiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13Cl2N5O

Molecular Weight

266.13 g/mol

IUPAC Name

(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine;dihydrochloride

InChI

InChI=1S/C8H11N5O.2ClH/c1-5(2-9)8-12-7(13-14-8)6-3-10-11-4-6;;/h3-5H,2,9H2,1H3,(H,10,11);2*1H/t5-;;/m1../s1

InChI Key

QIWCARLAYNBJGP-ZJIMSODOSA-N

Isomeric SMILES

C[C@H](CN)C1=NC(=NO1)C2=CNN=C2.Cl.Cl

Canonical SMILES

CC(CN)C1=NC(=NO1)C2=CNN=C2.Cl.Cl

Origin of Product

United States

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